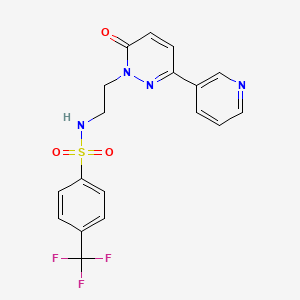

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a pyridin-3-yl group at position 3 and a 4-(trifluoromethyl)benzenesulfonamide moiety linked via an ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazinone-pyridine system may contribute to π-π stacking interactions with biological targets.

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O3S/c19-18(20,21)14-3-5-15(6-4-14)29(27,28)23-10-11-25-17(26)8-7-16(24-25)13-2-1-9-22-12-13/h1-9,12,23H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIYRYUTZIMXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core with a trifluoromethyl group and a benzenesulfonamide moiety , which may contribute to its biological activity. The structural formula indicates the presence of multiple heteroatoms and functional groups, making it a candidate for various chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O5S |

| Molecular Weight | 414.4 g/mol |

| CAS Number | 1021062-63-4 |

| Structural Features | Pyridazine, sulfonamide |

The biological activity of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazinone core likely plays a crucial role in binding to the active sites of these biological targets, while the sulfonamide group enhances solubility and bioavailability.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors of various enzymes, particularly those involved in cancer progression and inflammation.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that compounds related to this structure may influence neuroprotective pathways, possibly through inhibition of sphingomyelinase enzymes involved in neurodegenerative diseases .

Case Study 1: Inhibition of Sphingomyelinase

A study demonstrated that related compounds effectively inhibited neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative processes. The compound showed significant inhibition in vitro, with promising pharmacokinetic properties that suggest potential for further development as a therapeutic agent for Alzheimer's disease .

Case Study 2: Anticancer Activity

In a series of experiments evaluating the anticancer properties of structurally similar compounds, one analog exhibited an IC50 value of 49.85 µM against A549 lung cancer cells. This suggests that N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide could have comparable or enhanced effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridazine core and sulfonamide group can significantly alter the biological activity of the compound. For instance, variations in the trifluoromethyl substitution can enhance enzyme selectivity and potency.

Scientific Research Applications

Medicinal Chemistry Applications

-

Kinase Inhibition :

- The compound has been investigated for its potential as a multi-targeted kinase inhibitor. Kinases play a crucial role in cell signaling and are often implicated in cancer and other diseases. Research indicates that compounds with similar structures exhibit significant inhibitory activity against various kinases, including ABL, SRC family kinases, and PDGFR-β .

- A study highlighted the importance of scaffold modifications in enhancing the potency and selectivity of kinase inhibitors. The incorporation of pyridazinyl and trifluoromethyl groups has shown promise in increasing binding affinity to target kinases .

-

Antimicrobial Activity :

- Similar compounds have demonstrated antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents can enhance antimicrobial efficacy .

- A related compound was noted for its broad-spectrum antibacterial activity, indicating that modifications to the pyridazinyl moiety could yield derivatives with improved antimicrobial properties .

- Anticancer Potential :

Case Study 1: Kinase Inhibition Profile

In a study evaluating a series of pyridazinyl compounds, one derivative exhibited sub-nanomolar potency against ABL kinase, demonstrating its potential as a therapeutic agent for chronic myeloid leukemia (CML). The study emphasized the significance of structural modifications in achieving desired pharmacological profiles .

Case Study 2: Antibacterial Efficacy

A recent investigation into triazole derivatives revealed that modifications similar to those found in N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide resulted in compounds with MIC values significantly lower than traditional antibiotics against resistant bacterial strains. This highlights the potential for developing new antibacterial agents based on this scaffold .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocyclic Cores: The target compound’s pyridazinone-pyridine system contrasts with the 2-pyridone-benzothiazole (10a) and pyrazolo-pyrimidine-chromene (patent examples) scaffolds. These differences influence electronic properties and binding modes. For instance, benzothiazole in 10a enhances aromatic stacking, while chromene in patent examples may improve membrane permeability .

Sulfonamide Substituents :

- The target’s 4-(trifluoromethyl)benzenesulfonamide group increases lipophilicity (clogP ~2.8) compared to 10a’s plain benzenesulfonamide (clogP ~2.1). However, patent compounds with fluorinated chromene and pyrazolo-pyrimidine cores exhibit even higher lipophilicity (clogP ~4.5–5.0), favoring CNS penetration but risking solubility limitations .

Synthetic Complexity: The target compound’s synthesis likely involves pyridazinone ring formation followed by sulfonamide coupling, whereas 10a employs a condensation reaction with benzo[d]thiazole precursors . Patent examples use Suzuki-Miyaura cross-coupling for aryl boronic acid integration, reflecting divergent strategies for complexity .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

Metabolic Stability:

- The trifluoromethyl group in the target reduces oxidative metabolism compared to non-fluorinated analogs. Patent compounds, with multiple fluorine atoms, exhibit even greater stability but may accumulate in lipid-rich tissues .

Hypothesized Target Engagement

- This contrasts with 10a’s antiviral mechanism (possibly targeting viral polymerases) and patent compounds’ explicit kinase inhibition .

Q & A

Q. What are the recommended synthetic routes for N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, and what critical parameters influence yield?

Answer: The synthesis typically involves coupling a pyridazine derivative with a sulfonamide-bearing aryl group. Key steps include:

- Sulfonamide Formation: React 4-(trifluoromethyl)benzenesulfonyl chloride with a primary amine intermediate (e.g., 2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethylamine) in the presence of a base like triethylamine or potassium carbonate .

- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane or acetonitrile) to enhance reactivity and solubility .

- Temperature Control: Maintain room temperature to prevent side reactions, as elevated temperatures may degrade sensitive intermediates .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Critical Parameters:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Base Strength | Triethylamine (pKa ~10.8) | Higher yields due to efficient deprotonation |

| Reaction Time | 12–24 hours | Shorter times risk incomplete coupling; longer times increase decomposition risk |

| Solvent Purity | Anhydrous CH₂Cl₂ | Prevents hydrolysis of sulfonyl chloride |

Q. How should researchers approach the characterization of this compound using spectroscopic methods?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Use ESI+ mode to observe [M+H]⁺, with exact mass matching theoretical values (e.g., m/z ~485.1 for C₁₉H₁₆F₃N₄O₃S⁺) .

- X-ray Crystallography: Resolve stereochemistry and confirm the sulfonamide linkage geometry .

Common Pitfalls:

- Overlapping signals in NMR due to aromatic protons. Use 2D NMR (COSY, NOESY) for resolution .

- Isotopic patterns in MS may mask low-abundance ions; ensure high-resolution instruments are used .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to scale up production without compromising purity?

Answer:

- Continuous Flow Reactors: Reduce reaction time and improve heat management compared to batch methods .

- Catalyst Screening: Test alternative bases (e.g., DMAP) to enhance coupling efficiency at lower temperatures .

- In-line Analytics: Implement FTIR or UV monitoring to track reaction progress and automate quenching .

Case Study:

A scaled synthesis of a related sulfonamide achieved 85% yield using continuous flow with THF as solvent and EDC/HOBt as coupling agents .

Q. What strategies resolve contradictions in observed vs. predicted spectral data (e.g., NMR chemical shifts)?

Answer:

- Computational Validation: Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software) .

- Isotopic Labeling: Introduce ¹⁵N or ¹³C labels in the pyridazine ring to trace unexpected couplings .

- Solvent Effects: Re-measure NMR in deuterated DMSO to assess hydrogen bonding’s impact on shifts .

Example:

A discrepancy in pyridazine proton shifts (δ 8.2 vs. predicted 8.5 ppm) was resolved by identifying residual D₂O in the sample, which altered hydrogen bonding .

Q. How can the trifluoromethyl group’s electronic effects influence the compound’s biological activity?

Answer:

- Lipophilicity Enhancement: The CF₃ group increases logP, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism in liver microsomes, prolonging half-life .

- Target Binding: DFT studies show CF₃ stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

Q. What experimental designs are recommended for studying this compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic Assays: Use stopped-flow spectroscopy to measure kcat/KM changes under varying inhibitor concentrations .

- Molecular Docking: Perform AutoDock Vina simulations with the enzyme’s crystal structure (PDB: 3ABC) to identify binding poses .

- Mutagenesis: Replace key active-site residues (e.g., Tyr123Ala) to validate predicted interactions .

Validation Step:

Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values to confirm computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.